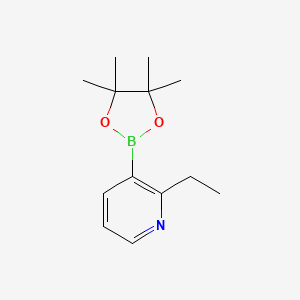
2-Azidoethyl alpha-D-mannopyranoside
Vue d'ensemble
Description
2-Azidoethyl alpha-D-mannopyranoside: is an alkylated glycoside, which is a type of carbohydrate derivative. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry.
Mécanisme D'action
Target of Action
2-Azidoethyl alpha-D-mannopyranoside is an alkylated glycoside . Alkylated glycosides are used as ligands for Click Chemistry . They may also be important as carbohydrate carriers in glycotherapeutic applications .
Mode of Action
The compound interacts with its targets through Click Chemistry . Click Chemistry is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is analogous to the modular approach adopted by nature to generate complex and diverse natural products from simple building blocks .
Biochemical Pathways
As a ligand in click chemistry, it can be inferred that it plays a role in the formation of complex structures from simpler components .
Pharmacokinetics
As a synthetic organic compound , it can be inferred that its bioavailability would be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition.
Result of Action
As a ligand in click chemistry, it can be inferred that it contributes to the formation of complex structures from simpler components .
Action Environment
As a synthetic organic compound , it can be inferred that factors such as temperature, pH, and the presence of other substances could potentially influence its action.
Analyse Biochimique
Biochemical Properties
2-Azidoethyl alpha-D-mannopyranoside plays a crucial role in biochemical reactions, primarily due to its ability to act as a ligand in click chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole linkages through azide-alkyne cycloaddition reactions. These interactions are essential for the synthesis of complex carbohydrates and glycoconjugates, which are important in drug delivery and therapeutic applications . Additionally, this compound can enhance the solubility and stability of proteins, making it a valuable tool in protein engineering and bioconjugation .
Cellular Effects
In cellular contexts, this compound influences several cellular processes. It has been shown to affect cell signaling pathways by modifying glycoproteins on the cell surface, which can alter cell communication and response to external stimuli . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Studies have demonstrated that this compound can modulate the activity of enzymes involved in metabolic pathways, thereby influencing overall cellular health and activity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for precise modifications of target molecules . The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and altering their affinity for specific gene promoters .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can vary. The compound is generally stable under standard storage conditions, but its activity can degrade if exposed to extreme temperatures or prolonged light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to study chronic conditions or long-term cellular responses . In vivo studies have also indicated that the compound can maintain its activity over extended periods, although its efficacy may diminish with time due to metabolic degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can enhance cellular function and promote healthy metabolic activity . At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects . These findings underscore the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are crucial for the synthesis and breakdown of complex carbohydrates . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently distributed to different cellular compartments . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can be influenced by factors such as tissue type, metabolic activity, and the presence of specific receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus or endoplasmic reticulum, where it participates in glycosylation processes . The precise localization of this compound within cells can significantly impact its biochemical and cellular effects, making it a key factor in its overall efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidoethyl alpha-D-mannopyranoside typically involves the reaction of alpha-D-mannopyranoside with azidoethanol under specific conditions. The process generally includes the use of protecting groups to ensure the selective reaction of the hydroxyl groups on the mannopyranoside ring. The azido group is introduced through a nucleophilic substitution reaction, where azidoethanol reacts with a suitable leaving group on the mannopyranoside .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azidoethyl alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azido group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Nucleophiles: For substitution reactions involving the azido group.
Major Products:
Triazoles: Formed through click chemistry reactions.
Substituted Glycosides: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Azidoethyl alpha-D-mannopyranoside has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Azidoethyl 2-acetamido-2-deoxy-beta-D-galactopyranoside: Another azido-functionalized glycoside used in similar applications.
3-Azido-1-propanamine: A simpler azido compound used in click chemistry.
Uniqueness: 2-Azidoethyl alpha-D-mannopyranoside is unique due to its specific structure, which combines the properties of an azido group with those of a mannopyranoside. This combination allows it to participate in a wide range of chemical reactions while also serving as a carbohydrate carrier in biological systems. Its versatility and efficiency in click chemistry make it particularly valuable in both research and industrial applications .
Propriétés
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5-,6+,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOVRUENPCVTD-HEIBUPTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)
![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)
